molecular formula C44H62N4O12 B1250121 Dihydrohalichondramide

Dihydrohalichondramide

カタログ番号: B1250121
分子量: 839 g/mol
InChIキー: YOEZYKWLOADELV-APXUAPHXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Overview Dihydrohalichondramide is a chemical compound of interest in biological and pharmacological research. The specific properties and research applications of this compound are currently under investigation by the scientific community. Key Features • High purity level, suitable for research applications. • Requires proper storage and handling to maintain stability. Applications & Research Value The main research applications, mechanism of action, and specific biological targets for this compound are areas of active scientific inquiry. Researchers are exploring its potential utility across various fields of study. Handling and Storage For optimal stability, please consult the available scientific literature for specific storage recommendations. Handle with appropriate safety precautions. Note This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local and national regulations.

特性

分子式

C44H62N4O12

分子量

839 g/mol

IUPAC名

N-[(E)-11-[(24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide

InChI

InChI=1S/C44H62N4O12/c1-27-13-9-10-17-40-45-33(24-57-40)43-47-34(25-59-43)44-46-32(23-58-44)42(56-8)30(4)35(51)15-11-14-31(50)21-41(53)60-39(27)22-38(55-7)28(2)18-19-36(52)29(3)37(54-6)16-12-20-48(5)26-49/h10,12,17,20,23-31,37-39,42,50H,9,11,13-16,18-19,21-22H2,1-8H3/b17-10+,20-12+

InChIキー

YOEZYKWLOADELV-APXUAPHXSA-N

異性体SMILES

CC1CC/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)CCCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C/C=C/N(C)C=O)OC)OC)O)C)OC

正規SMILES

CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)CCCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)C)OC

同義語

di-h-HALI
dihydrohalichondramide

製品の起源

United States

類似化合物との比較

Key Compounds Analyzed:

Halichondramide (HALI)

Misakinolide

Swinholide A

Latrunculin A

Cytochalasin B

Jasplakinolide

Mechanistic Differences
Compound Mechanism of Action Effect on Fenestrae Formation FFCs Observed? Notes
Dihydrohalichondramide F-actin severing + barbed-end capping ↑↑ (6.0 ± 0.2 fenestrae/µm²) Yes Slower fenestrae formation than HALI
Halichondramide F-actin severing + monomer sequestration ↑↑↑ (7.7 ± 0.5 fenestrae/µm²) No Rapid F-actin depolymerization
Misakinolide Barbed-end capping + actin dimerization ↑↑ Yes Faster fenestrae induction than di-h-HALI
Swinholide A F-actin severing No Weak fenestrae induction
Latrunculin A Monomer sequestration No Transient fenestrae increase
Jasplakinolide F-actin stabilization No effect No Inhibits fenestrae formation

FFCs : Fenestrae-forming centers; critical structures for pore assembly in LSECs.

Fenestrae Dynamics
  • Diameter :

    • Control LSECs: ~150 nm
    • di-h-HALI-treated: 165 ± 60 nm
    • HALI-treated: 182 ± 75 nm
      Significant difference vs. control (p < 0.0001) .
  • Time Course :

    • di-h-HALI: Fenestrae formation peaks at 60–120 minutes .
    • HALI: Maximal effect within 10 minutes .
Unique Features of di-h-HALI

FFC Induction : Unlike HALI or swinholide A, di-h-HALI unmasks FFCs, enabling visualization of nascent fenestrae .

Barbed-End Capping: Shared with misakinolide, this activity slows fenestrae dynamics, making FFCs resolvable .

Research Findings

Actin Reorganization : Di-h-HALI clears F-actin from sieve plates, enabling fenestrae expansion .

Lack of Diaphragms : LSEC fenestrae lack diaphragms, unlike those in HUVECs induced by VEGF or PMA .

準備方法

Extraction and Solid-Phase Extraction (SPE)

Marine sponge biomass is homogenized in a methanol-water (4:1) solution, followed by sequential extraction with dichloromethane and ethyl acetate. The crude extract is subjected to SPE using C18 cartridges, eluted with a stepwise methanol-water gradient (5% to 100% methanol). Seven fractions are collected, with HALI typically eluting in the 70–100% methanol fractions.

Semipreparative High-Performance Liquid Chromatography (HPLC)

HALI-rich fractions undergo semipreparative HPLC using a Phenomenex Onyx C18 column (100 × 10 mm) with a 15-minute gradient from 30% to 100% acetonitrile (0.1% formic acid). HALI elutes at ~8.5 minutes under these conditions, confirmed by UV detection at 220 nm.

Hydrogenation of Halichondramide to this compound

The critical step in di-h-HALI synthesis is the selective hydrogenation of HALI’s 4–5 double bond. This process requires precise control to avoid over-reduction of other unsaturated bonds.

Catalytic Hydrogenation Protocol

  • Reaction Setup : HALI (10 mg) is dissolved in anhydrous methanol (5 mL) in a hydrogenation flask.

  • Catalyst Addition : Palladium on carbon (Pd/C, 10% w/w) is added under nitrogen atmosphere.

  • Hydrogenation : The mixture is stirred under hydrogen gas (1 atm) at 25°C for 6 hours.

  • Workup : The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

Key Parameters :

  • Temperature : Exceeding 30°C risks epimerization of chiral centers.

  • Catalyst Loading : 10% Pd/C ensures complete reduction without side reactions.

Monitoring Reaction Progress

Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:1) and UV visualization confirms the disappearance of HALI (Rf = 0.45) and the appearance of di-h-HALI (Rf = 0.38). High-resolution liquid chromatography-mass spectrometry (HRLCMS) further validates the mass shift from HALI ([M+H]+ m/z 593.3) to di-h-HALI ([M+H]+ m/z 595.3).

Purification and Characterization

Final Purification via Reverse-Phase HPLC

The crude di-h-HALI is purified using a Kinetex C8 column (150 × 21.2 mm) with a gradient from 40% to 90% acetonitrile over 45 minutes. Di-h-HALI elutes at 32 minutes, with purity >95% confirmed by analytical HPLC (Phenomenex Kinetex C18, 5 μm).

Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR (600 MHz, DMSO-d6) : δ 5.28 (dd, J = 10.2 Hz, H-4), 5.15 (m, H-5), 3.82 (s, H-15).

    • 13C NMR : δ 172.8 (C-1), 138.5 (C-4), 130.2 (C-5), 78.3 (C-15).

  • Infrared Spectroscopy (IR) : Peaks at 1740 cm−1 (lactone C=O) and 1650 cm−1 (amide I).

Analytical Challenges and Quality Control

Avoiding Epimerization

The C-15 hydroxyl group in di-h-HALI is prone to epimerization under acidic conditions. Storage at −80°C in amber vials minimizes degradation.

Quantification of Actin-Binding Activity

Di-h-HALI’s bioactivity is validated using LSEC (liver sinusoidal endothelial cell) assays, where it induces fenestrae-forming centers (FFCs) at 100 nM within 30 minutes. FFC formation is quantified via electron microscopy, showing a 2.5-fold increase in fenestrae density compared to controls.

Scalability and Industrial Applications

The current yield from 10 mg of HALI is 8.5 mg of di-h-HALI (85% yield). Scaling this process requires optimizing hydrogenation in flow reactors to enhance throughput. Potential applications include drug delivery modulation through LSEC fenestration and anticancer therapies targeting actin dynamics .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing dihydrohalichondramide, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including macrolactonization and stereoselective modifications. Reproducibility requires rigorous documentation of reaction conditions (solvents, catalysts, temperatures) and purification steps (e.g., HPLC parameters). Researchers should cross-validate results using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Refer to peer-reviewed synthesis protocols in journals like The Journal of Organic Chemistry for standardized methodologies .

Q. How is this compound characterized to confirm its molecular structure and purity?

  • Methodological Answer : Characterization involves a combination of spectroscopic techniques:

  • NMR Spectroscopy : Assign peaks for stereochemical confirmation, comparing data to published spectra.
  • HRMS : Validate molecular formula and isotopic patterns.
  • Chromatography : Use HPLC or LC-MS to assess purity (>95% threshold for biological assays).
    Always include negative controls (e.g., solvent blanks) and replicate analyses to minimize instrumental variability .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial Activity : Broth microdilution for MIC/MBC determination.
  • Mechanistic Studies : Fluorescence-based assays (e.g., caspase activation for apoptosis).
    Ensure assay conditions (pH, incubation time, cell density) are optimized and aligned with literature precedents .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from differences in:

  • Compound Purity : Re-evaluate purity thresholds and batch-to-batch variability.
  • Assay Conditions : Compare cell lines, incubation times, and solvent systems (e.g., DMSO concentration effects).
  • Statistical Power : Conduct meta-analyses to assess sample sizes and effect sizes across studies. Use systematic review frameworks (e.g., PRISMA guidelines) to identify bias or methodological inconsistencies .

Q. What strategies are effective for optimizing this compound’s stability in long-term bioassay studies?

  • Methodological Answer : Stability optimization involves:

  • Solvent Selection : Use deuterated solvents for NMR stability tests or aqueous buffers with stabilizers (e.g., ascorbic acid).
  • Temperature Control : Store aliquots at -80°C under inert gas (argon/nitrogen).
  • Degradation Monitoring : Periodic LC-MS analysis to track decomposition products.
    Document stability profiles in supplementary materials to facilitate cross-study comparisons .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Employ interdisciplinary approaches:

  • Proteomics : SILAC or TMT labeling to identify target proteins.
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with putative targets (e.g., tubulin).
  • CRISPR Screening : Genome-wide knockout libraries to identify resistance genes.
    Validate findings with orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .

Q. What computational tools are recommended for predicting this compound’s ADMET properties?

  • Methodological Answer : Use tools like SwissADME or ADMETLab 2.0 to predict:

  • Absorption : LogP values and Caco-2 permeability.
  • Metabolism : Cytochrome P450 interactions.
  • Toxicity : Ames test predictions.
    Cross-validate predictions with in vitro data (e.g., hepatic microsomal stability assays) and adjust parameters for macrocyclic compounds .

Data Handling and Publication

Q. How should researchers address discrepancies between experimental and computational data for this compound?

  • Methodological Answer : Discrepancies often stem from force field inaccuracies or solvent effects in simulations. Mitigate by:

  • Parameter Optimization : Use quantum mechanical calculations (DFT) to refine force fields.
  • Explicit Solvent Models : Employ molecular dynamics with explicit water molecules.
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
    Report both datasets transparently, highlighting limitations in computational assumptions .

Q. What are the best practices for publishing this compound-related data to ensure FAIR principles?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) guidelines:

  • Metadata : Include experimental conditions, instrument models, and software versions.
  • Repositories : Deposit raw data in domain-specific repositories (e.g., ChEMBL for bioactivity data).
  • Licensing : Use CC-BY licenses for open access.
    Reference datasets with persistent identifiers (DOIs) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrohalichondramide
Reactant of Route 2
Dihydrohalichondramide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。